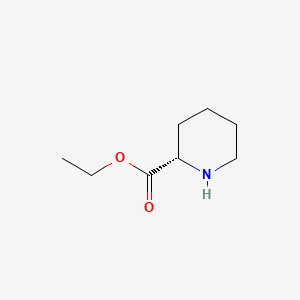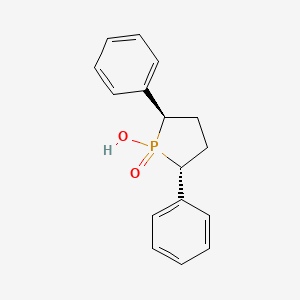
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene
Descripción general
Descripción
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene is a chemical compound that has been used in the synthesis of various coordination polymers . It is often referred to as “timb” in the literature .
Synthesis Analysis
The compound has been used in the synthesis of new coordination polymers under hydrothermal conditions . For example, it has been used in the synthesis of three new POM-based coordination polymers . In another study, a new samarium(III) complex with 1,3,5-tris(1-imidazolyl)benzene was synthesized via the solvent thermal reaction .Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene has been analyzed using X-ray diffraction . For example, in one study, a new samarium(III) complex with this compound was synthesized and its single crystal was measured by X-ray diffraction .Chemical Reactions Analysis
The compound has been used in the synthesis of coordination polymers, which involves reactions with metal centers . For example, in one study, three new POM-based coordination polymers were prepared under hydrothermal conditions using this compound .Aplicaciones Científicas De Investigación
Coordination Polymers and Metal-Organic Frameworks (MOFs)
1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene serves as an excellent organic linker in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are essential for applications such as gas storage, catalysis, and drug delivery. Researchers have synthesized novel MOFs by integrating timb with metal ions like Al, Cr, and Cu . The unique coordination modes of timb allow for diverse and fascinating structures.
Proton Conductivity
The proton conductivity of materials is crucial for applications in fuel cells, sensors, and electrolytes. Remarkably, compounds based on timb exhibit high proton conductivities. For instance, a POM-based coordination polymer containing timb achieved a proton conductivity of 2.32 × 10^(-5) S cm^(-1) at 358 K and 98% relative humidity (RH) . Another compound reached 3.38 × 10^(-5) S cm^(-1) under similar conditions. These values highlight the potential of timb-based materials in proton-conducting devices.
Luminescent Properties
Timb ligands possess strong coordination abilities with metal centers, making them suitable for luminescent materials. By combining timb with various carboxylate ligands, researchers have generated CPs with intriguing luminescent properties . These materials could find applications in optoelectronics, sensors, and imaging.
Antiferromagnetic Behavior
Compounds containing timb often exhibit antiferromagnetic behavior. For example, magnetic data from certain coordination polymers revealed the presence of antiferromagnetic interactions . Understanding these magnetic properties is essential for designing spintronic devices and magnetic sensors.
Mecanismo De Acción
Target of Action
The primary targets of 1,3,5-Tris(1-imidazolylmethyl)-2,4,6-trimethylbenzene, also known as 1,1,1-[(2,4,6-Trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[1H -imidazole], are metal ions such as Co (II) and Zn (II) . These metal ions interact with the compound to form novel Metal-Organic Frameworks (MOFs) .
Mode of Action
The compound interacts with its targets through urothermal reactions . In these reactions, the Co (II) or Zn (II) atoms are connected by polycarboxylate ligands to form two-dimensional layers that are pillared by the compound, leading to the formation of three-dimensional porous frameworks .
Biochemical Pathways
The compound affects the adsorption pathways of certain gases . Specifically, it can selectively adsorb unsaturated hydrocarbon molecules (C2H2 and C2H4) and saturated hydrocarbon molecules (C2H6 and CH4) .
Pharmacokinetics
Itsdensity is predicted to be 1.33±0.1 g/cm3 , which may influence its distribution and excretion in the body.
Result of Action
The compound’s action results in the formation of three-dimensional porous frameworks . These frameworks can selectively adsorb certain gases, with high IAST selectivity for acetylene and methane .
Action Environment
The compound is stable under normal temperature conditions but may decompose under high temperature and light exposure . These environmental factors can influence the compound’s action, efficacy, and stability.
Direcciones Futuras
The compound’s strong coordination ability with metal centers and diverse coordination modes make it an efficient organic linker to construct versatile coordination polymers . This suggests potential future directions in the design and construction of new coordination polymers with desired structures and properties.
Propiedades
IUPAC Name |
1-[[3,5-bis(imidazol-1-ylmethyl)-2,4,6-trimethylphenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-16-19(10-25-7-4-22-13-25)17(2)21(12-27-9-6-24-15-27)18(3)20(16)11-26-8-5-23-14-26/h4-9,13-15H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVXIWSFNFWPAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1CN2C=CN=C2)C)CN3C=CN=C3)C)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




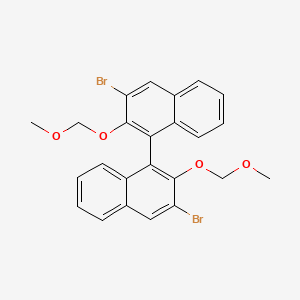
![4-[(3,4-Dicarboxyphenyl)diazenyl]phthalic acid](/img/structure/B3177748.png)
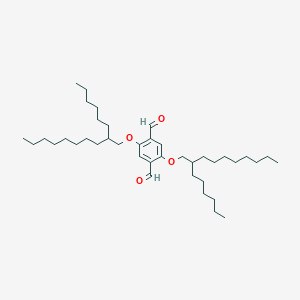
![7-Fluorobenzo[d]thiazole](/img/structure/B3177763.png)
![(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol](/img/structure/B3177769.png)
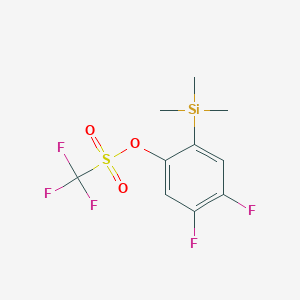

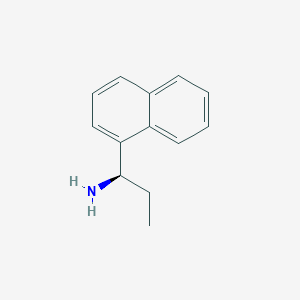
![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)
![1,1'-Biphenyl, 4-[2-(2,6-difluoro-4-propylphenyl)ethynyl]-4'-ethyl-](/img/structure/B3177800.png)
